molecular formula C19H15NO B1293675 4-(Diphenylamino)benzaldehyde CAS No. 4181-05-9

4-(Diphenylamino)benzaldehyde

Cat. No. B1293675
CAS RN: 4181-05-9
M. Wt: 273.3 g/mol
InChI Key: UESSERYYFWCTBU-UHFFFAOYSA-N
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Patent
US06603020B1

Procedure details

Triphenyl amine (98.32 g, 0.393 mol) is suspended in DMF (280 ml). Phosphorus oxychloride (66.24 g, 0.432 mol) is added dropwise to it over a 30-minutes period without external cooling. After stirring for one more hour, the reaction is heated to 80° C. (bath temperature) for 2 ½ hours. After cooling to room temperature, the reaction is slowly poured onto ice-cold water (8 liters) with vigorous stirring. After 30 minutes, aqueous sodium hydroxide (5 N, 250 ml) is added to the reaction, and stirring is continued for one hour. The obtained precipitate is filtered off, washed with water (2 liters), then with methanol (2 litres) and dried to give 4-diphenylaminobenzaldehyde as a beige solid (90.47 g, 0.331 mol, 84%), which is used in the next step without further purification.
Quantity
98.32 g
Type
reactant
Reaction Step One
Quantity
66.24 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)(Cl)=O.[OH-].[Na+].CN([CH:30]=[O:31])C>>[C:14]1([N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][C:11]([CH:30]=[O:31])=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
98.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
66.24 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
280 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for one more hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction is slowly poured onto ice-cold water (8 liters) with vigorous stirring
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The obtained precipitate is filtered off
WASH
Type
WASH
Details
washed with water (2 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with methanol (2 litres) and dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=O)C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.331 mol
AMOUNT: MASS 90.47 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.